molecular formula C21H20Cl2N2O3 B5124686 6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5124686
M. Wt: 419.3 g/mol
InChI Key: QOZSGFOAEQYBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential use in the treatment of anxiety disorders, epilepsy, and other neurological disorders.

Mechanism of Action

6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the benzodiazepine site on the GABAA receptor, which enhances the binding of GABA to the receptor and increases the frequency of chloride channel opening. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to have muscle relaxant and hypnotic effects. This compound has a high affinity for the GABAA receptor, and its binding results in an increase in the inhibitory effect of GABA on the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of 6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high affinity for the GABAA receptor, which makes it a useful tool for studying the role of the GABAA receptor in anxiety and epilepsy. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in experiments that require long-term exposure.

Future Directions

There are several future directions for research on 6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. One area of interest is the development of more potent and selective benzodiazepine receptor ligands for the treatment of anxiety and epilepsy. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, research on the mechanisms of action of this compound may lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one can be synthesized using a variety of methods, including the reaction of 6,8-dichloro-3-formylchromone with 4-(4-methoxyphenyl)-1-piperazine in the presence of a reducing agent. Another method involves the reaction of 6,8-dichloro-3-formylchromone with 4-(4-methoxyphenyl)-1-piperazine in the presence of a base and a palladium catalyst.

Scientific Research Applications

6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential use in the treatment of anxiety disorders, epilepsy, and other neurological disorders. It acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

properties

IUPAC Name

6,8-dichloro-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-27-17-4-2-16(3-5-17)25-8-6-24(7-9-25)12-14-13-28-21-18(20(14)26)10-15(22)11-19(21)23/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZSGFOAEQYBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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